1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole
Overview
Description
1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole is a biochemical used for proteomics research . It has a molecular formula of C11H6F6N2 and a molecular weight of 280.17 .
Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 6 hydrogen atoms, 6 fluorine atoms, and 2 nitrogen atoms .Scientific Research Applications
Synthesis in Aqueous Media
The synthesis of 1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole and related compounds can be performed effectively in aqueous media without catalysts. This process involves the reaction of aryl aldehydes and 1-phenyl-3-trifluoromethylpyrazol-5-one, demonstrating a mild, catalyst-free, high-yield, and environmentally benign procedure (Yao et al., 2007).
Efficient Synthetic Routes
Improved and more efficient synthetic procedures have been developed for trifluoromethyl-substituted pyrazoles, starting from corresponding β-diketones. These processes emphasize low-cost and easily available starting materials, with comprehensive characterization using multinuclear NMR spectroscopy and differential scanning calorimetry (Grünebaum et al., 2016).
Optical Properties for OLEDs
Tetrahedrally silicon-centered pyrazole derivatives exhibit fluorescent emission in the blue-violet region. These compounds, due to their high thermal stability and moisture resistance, show potential as blue emitters for OLEDs and in constructing functional MOFs with luminescent properties (Ma & Wang, 2011).
Biodegradable Catalysts in Synthesis
Biopolymer-based solid acid catalysts, like cellulose sulfuric acid, can be used for the one-pot multicomponent synthesis of this compound derivatives. This approach is environmentally friendly and cost-effective, minimizing operational hazards and environmental pollution (Mosaddegh et al., 2010).
Ultrasound-mediated Catalyst-free Synthesis
Ultrasound irradiation offers an efficient catalyst-free method for synthesizing this compound derivatives. This technique provides rapid synthesis, excellent yields, and a green protocol, further characterized by crystal structure analysis (Shabalala et al., 2020).
Antiproliferative Agents in Cancer Therapy
Certain this compound derivatives exhibit cytotoxic effects against breast cancer and leukemic cells, inducing cell death by activating apoptosis. These compounds have potential as small molecule inhibitors for the treatment of leukemia and breast cancer (Ananda et al., 2017).
Antibacterial Activity
Some this compound analogues have demonstrated significant antibacterial activity against gram-positive and gram-negative bacterial strains, indicating their potential use in antibacterial therapies (Leelakumar et al., 2022).
Battery Electrolyte Additives
Methylated pyrazole derivatives, such as 1-methyl-3,5-bis(trifluoromethyl)-1H-pyrazole, have been synthesized and characterized for high voltage applications in lithium-ion batteries. These additives improve the cycling performance of batteries, demonstrating their relevance in advanced battery technologies (von Aspern et al., 2020).
Corrosion Inhibitors
Bis-pyrazoline derivatives of this compound have been investigated as corrosion inhibitors for carbon steel in acidic environments. Their efficiency as mixed-type inhibitors was confirmed through electrochemical studies, surface analysis, and computational simulations (Selatnia et al., 2018).
Properties
IUPAC Name |
1-phenyl-4,5-bis(trifluoromethyl)pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F6N2/c12-10(13,14)8-6-18-19(9(8)11(15,16)17)7-4-2-1-3-5-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGUVELSCWTYGNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F6N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.